

Application Notes and Protocols: Fgfr4-IN-1

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Compound of Interest

Compound Name: Fgfr4-IN-19

Cat. No.: B15575314

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This document provides detailed application notes and protocols for the use of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). These guidelines cover solubility, preparation of solutions for in vitro and in vivo studies, and relevant biological context.

Introduction to Fgfr4-IN-1

Fgfr4-IN-1 is a small molecule inhibitor targeting the FGFR4 tyrosine kinase. The aberrant activation of the FGF19-FGFR4 signaling axis is a known driver in the progression of various cancers, most notably hepatocellular carcinoma (HCC).[1][2] FGFR4, a member of the fibroblast growth factor receptor family, plays a crucial role in cell growth, differentiation, and metabolism.[2][3] Fgfr4-IN-1 offers a valuable tool for studying the biological functions of FGFR4 and for preclinical research into FGFR4-driven malignancies.

Chemical Properties:

Molecular Formula: C24H27N7O5

Molecular Weight: 493.52 g/mol

CAS Number: 1708971-72-5

Quantitative Data



Table 1: Inhibitory Activity of Fgfr4-IN-1

| Target | Assay Type | IC50 Value | Cell Line | Notes |
|---------------|------------------------|-------------|-----------|---|
| FGFR4 | Kinase Assay | 0.7 nM | - | Potent and selective inhibition.[4][5] |
| HuH-7 Cells | Proliferation Assay | 7.8 nM | HuH-7 | Demonstrates antiproliferative activity in a hepatocellular carcinoma cell line.[5] |
| SK-HEP1 Cells | Proliferation Assay | > 10,000 nM | SK-HEP1 | Low activity in cells without FGFR4 gene amplification.[5] |

Table 2: Solubility of Fafr4-IN-1

| Solvent | Concentration | Notes |
|---------|---------------------------|---|
| DMSO | 6.4 mg/mL (12.97 mM) | Warming may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[5][6] |
| DMSO | up to 12 mg/mL (21.41 mM) | Requires sonication to dissolve.[7] |

Signaling Pathway and Experimental Workflow FGFR4 Signaling Pathway

The diagram below illustrates the canonical FGF19-FGFR4 signaling pathway. FGF19, the primary ligand, binds to a complex of FGFR4 and its co-receptor β -Klotho. This binding event induces receptor dimerization, autophosphorylation of the kinase domain, and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT

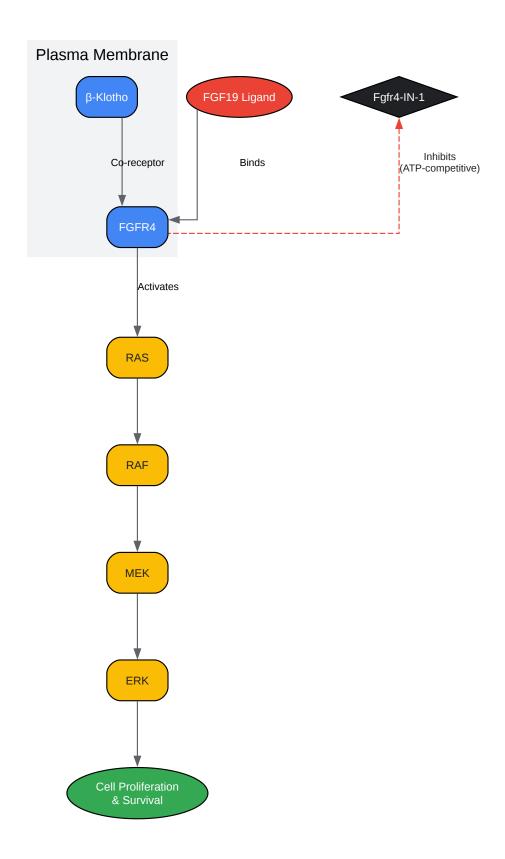




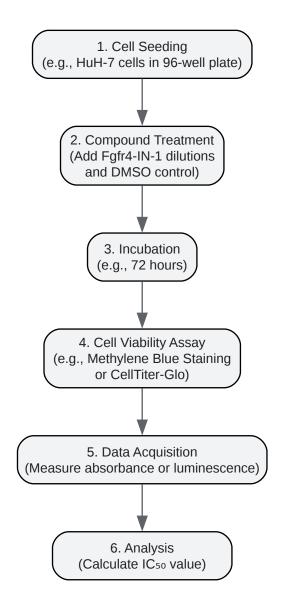


pathways, which promote cell proliferation and survival. Fgfr4-IN-1 acts by inhibiting the ATP-binding site within the FGFR4 kinase domain, thereby blocking these downstream signals.









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